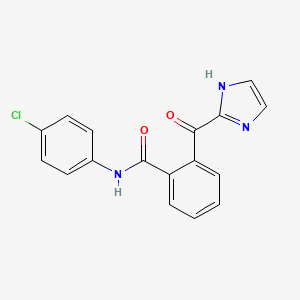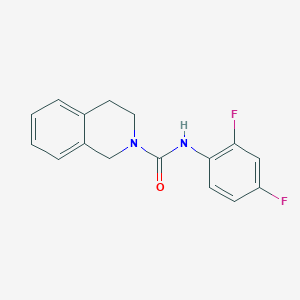
N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use as an anti-cancer drug. It is a member of the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects through the regulation of gene expression.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. By inhibiting HDAC enzymes, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. These changes in gene expression can lead to anti-tumor effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, and to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide in lab experiments is that it is a well-characterized compound that has been extensively studied for its anti-tumor effects. However, one limitation of using N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide is that it has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for the study of N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide and other HDAC inhibitors. For example, researchers could investigate the use of HDAC inhibitors in combination with other anti-cancer drugs, or explore the potential use of HDAC inhibitors in the treatment of other diseases such as malaria and inflammatory bowel disease. Additionally, researchers could investigate the development of more selective HDAC inhibitors that have fewer off-target effects.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-(1H-imidazol-2-yl)acetic acid to form the intermediate N-(4-chlorophenyl)-2-(1H-imidazol-2-yl)acetamide. This intermediate is then reacted with benzoyl chloride to form the final product, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide has been extensively studied for its potential use as an anti-cancer drug. HDAC inhibitors like N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide have been shown to have anti-tumor effects through the regulation of gene expression. Specifically, HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-11-5-7-12(8-6-11)21-17(23)14-4-2-1-3-13(14)15(22)16-19-9-10-20-16/h1-10H,(H,19,20)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRBUMXGTPIIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355285 |
Source


|
| Record name | Benzamide, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide | |
CAS RN |
62366-98-7 |
Source


|
| Record name | Benzamide, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)

![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)

![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)

![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)